molecular formula C12H17NO2 B8417354 (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol

(3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol

Cat. No.: B8417354
M. Wt: 207.27 g/mol
InChI Key: NHJLEQHHJSNQGA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol is a chiral pyrrolidine-based building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a stereochemically defined 3-hydroxypyrrolidine core, a privileged structure in drug discovery, which is further functionalized with a 2-phenoxyethyl side chain. The presence of both a hydroxy group and an ether linkage within its molecular framework contributes to its potential for hydrogen bonding and influences its physicochemical properties, making it a valuable intermediate for the synthesis of more complex, biologically active molecules . Pyrrolidine and hydroxypyrrolidine scaffolds are recognized as key structural elements in a wide range of therapeutic agents and are frequently investigated for their interaction with various biological targets . Related pyrrolidine derivatives have been explored for their potential as antagonists for muscarinic receptors, which are relevant in the context of respiratory and gastrointestinal diseases . Other structural analogues appear in patents covering diverse therapeutic areas, including antimicrobial agents and metalloprotease inhibitors, the latter being implicated in conditions like cardiovascular disease, inflammation, and cancer . This underlines the broad utility of this chemical class in early-stage drug discovery. Researchers value this specific enantiomer, (3R)-, for studying structure-activity relationships (SAR) where the stereochemistry at the 3-position is critical for biological activity and selectivity. It is primarily used in the design and development of novel pharmacologically active compounds. As with all compounds of this nature, (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

(3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H17NO2/c14-11-6-7-13(10-11)8-9-15-12-4-2-1-3-5-12/h1-5,11,14H,6-10H2/t11-/m1/s1

InChI Key

NHJLEQHHJSNQGA-LLVKDONJSA-N

Isomeric SMILES

C1CN(C[C@@H]1O)CCOC2=CC=CC=C2

Canonical SMILES

C1CN(CC1O)CCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

The biological and physicochemical properties of pyrrolidine derivatives are highly dependent on substituents. Below is a comparative analysis:

Table 1: Structural Analogs of (3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol
Compound Name Substituent on N-Atom Molecular Formula Molecular Weight Key Features/Applications Source
(3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol 2-Phenoxyethyl C₁₂H₁₇NO₂ 207.27 g/mol Antiviral candidate; chiral recognition
(3R)-1-(2-Chloroethyl)pyrrolidin-3-ol HCl 2-Chloroethyl C₆H₁₃Cl₂NO 186.08 g/mol Improved solubility (hydrochloride salt)
(3R)-1-(6-Chloropyridine-3-carbonyl)pyrrolidin-3-ol 6-Chloropyridine-3-carbonyl C₁₀H₁₁ClN₂O₂ 226.66 g/mol High affinity for DNA glycosylases
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol Cyclopropanesulfonyl C₇H₁₃NO₃S 191.25 g/mol Transition state analog for enzyme inhibition

Key Observations :

  • Phenoxyethyl vs.
  • Aromatic Carbonyl Groups: Compounds like (3R)-1-(6-chloropyridine-3-carbonyl)pyrrolidin-3-ol exhibit subnanomolar binding (Kd ~ pM) to DNA repair enzymes due to transition state mimicry .

Stereochemical and Functional Group Impact

  • Enantiomers : The (3S)-enantiomer of 1-(2-phenylethyl)pyrrolidin-3-ol (1b) showed reduced antiviral activity compared to the (3R)-configured 1a, highlighting the role of stereochemistry .
  • Hydroxyl Group Positioning : The 3R-hydroxyl group is essential for hydrogen bonding with catalytic residues in enzymes like hOGG1 and Fpg, whereas its absence or mispositioning (e.g., in 1N analogs) reduces affinity by >1000-fold .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Water Solubility LogP Melting Point
(3R)-1-(2-Phenoxyethyl)pyrrolidin-3-ol Low 1.98 Not reported
(3R)-1-(2-Chloroethyl)pyrrolidin-3-ol HCl High 0.45 186–188°C
(3R)-1-(Cyclopropanesulfonyl)pyrrolidin-3-ol Moderate -0.32 Not reported

Notes:

  • The hydrochloride salt () significantly improves aqueous solubility, critical for in vivo applications.
  • Lipophilicity (LogP) varies widely, influencing blood-brain barrier penetration and target engagement .

Preparation Methods

Methodology

This industrial-scale method involves two steps:

  • Step A : Reaction of pyrrolidine-3-ol (or its precursors) with excess formaldehyde (1:1 to 1:5 molar ratio) and hydrogen gas in the presence of a metal catalyst (e.g., Raney nickel, palladium on carbon).

  • Step B : Secondary amine treatment (e.g., diethylamine, morpholine) to remove residual formaldehyde and isolate the product via distillation.

Key Data

ParameterValue/Detail
CatalystPd/C, Raney Ni
SolventMethanol, ethanol, or toluene
Temperature35–50°C (Step A); 60–80°C (Step B)
Yield75–89%
Stereoselectivity>98% (R-configuration retained)

Advantages : Scalable, cost-effective, and high enantiomeric excess (ee).
Limitations : Requires rigorous control of formaldehyde stoichiometry to avoid over-alkylation.

Alkylation of (3R)-Pyrrolidin-3-ol

Methodology

Direct alkylation of enantiomerically pure (3R)-pyrrolidin-3-ol with 2-phenoxyethyl bromide or related electrophiles under basic conditions:

Conditions :

  • Base: K₂CO₃, Cs₂CO₃, or NaOH

  • Solvent: Toluene, acetonitrile

  • Temperature: 80–110°C

  • Catalysts: Phase-transfer agents (e.g., tetrabutylammonium bromide).

Key Data

ParameterValue/Detail
BaseK₂CO₃ (5 eq)
SolventToluene
Reaction Time6–12 hours
Yield68–82%
Purity (HPLC)>98%

Example :

  • Ref : US7192978B2

  • Procedure : (3R)-Pyrrolidin-3-ol (28 g), K₂CO₃ (89 g), and 2-phenoxyethyl bromide in refluxing acetonitrile for 6 hours yielded 78% product after extraction and crystallization.

Advantages : Straightforward, minimal side products.
Limitations : Requires chiral starting material, which may increase costs.

Asymmetric Catalytic Hydrogenation

Methodology

Synthesis via asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Rhodium-BINAP complexes):

Conditions :

  • Catalyst: Rh/(R)-BINAP

  • Pressure: 5–10 bar H₂

  • Solvent: Methanol or ethanol.

Key Data

ParameterValue/Detail
Catalyst Loading1–2 mol% Rh
ee95–99%
Yield (Overall)60–70%

Example :

  • Ref : US4910320A

  • Procedure : (R)-4-Chloro-3-hydroxybutyronitrile was hydrogenated over Raney cobalt at 50°C to yield (3R)-pyrrolidin-3-ol, followed by alkylation with 2-phenoxyethyl bromide (91% ee).

Advantages : High enantioselectivity, avoids chiral resolution.
Limitations : Multi-step synthesis, sensitivity to catalyst performance.

Resolution of Racemic Mixtures

Methodology

Chiral resolution using tartaric acid or enzymatic methods:

  • Tartrate Salt Formation : Racemic 1-(2-phenoxyethyl)pyrrolidin-3-ol is treated with L-(+)-tartaric acid to isolate the (3R)-enantiomer.

  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) selectively acylate the undesired (3S)-enantiomer.

Key Data

ParameterValue/Detail
Resolution AgentL-(+)-Tartaric acid
SolventEthanol/water (3:1)
Yield40–55%
ee>99%

Advantages : Effective for high-purity demands.
Limitations : Low yield, requires recycling of undesired enantiomer.

Comparative Analysis of Methods

MethodYield (%)ee (%)ScalabilityCost Efficiency
Reductive Amination75–89>98HighModerate
Alkylation68–82>98ModerateHigh
Asymmetric Catalysis60–7095–99LowLow
Chiral Resolution40–55>99LowHigh

Q & A

Q. What are the key considerations for synthesizing (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol with high enantiomeric purity?

To achieve high enantiomeric purity, stereoselective synthesis is critical. Use chiral catalysts (e.g., Ru-based catalysts for hydrogenation) or enantioselective alkylation of pyrrolidin-3-ol precursors. For example, coupling (3R)-pyrrolidin-3-ol with 2-phenoxyethyl bromide under basic conditions (e.g., K2_2CO3_3) in anhydrous DMF at 60°C can yield the target compound. Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures purity >98%. Monitor enantiomeric excess (ee) using chiral HPLC (Chiralpak IA column) .

Q. How can the structure and purity of (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol be rigorously characterized?

Combine spectroscopic and analytical methods:

  • NMR : 1^1H and 13^13C NMR to confirm regiochemistry (e.g., δ 3.6–4.2 ppm for phenoxyethyl protons).
  • IR : Detect hydroxyl (3200–3400 cm1^{-1}) and ether (1100–1250 cm1^{-1}) groups.
  • X-ray crystallography : Resolve absolute stereochemistry (if crystalline).
  • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]+^+ at m/z 236.1415).
  • HPLC : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) .

Q. What are the solubility properties of (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol, and how can they be optimized for biological assays?

The compound is moderately polar due to the hydroxyl group but hydrophobic from the phenoxyethyl chain. Solubility in water is limited (~2–5 mg/mL); use co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes. For in vitro assays, pre-dissolve in DMSO and dilute with PBS (pH 7.4) to avoid precipitation. Solubility increases in ethanol (20–30 mg/mL) .

Advanced Research Questions

Q. How does stereochemistry at the pyrrolidine C3 position influence biological activity?

The (3R) configuration is critical for target binding. For example, in a study on analogous compounds, the (3R)-enantiomer showed 10-fold higher affinity for σ-1 receptors compared to the (3S)-form. Molecular docking reveals that the hydroxyl group forms hydrogen bonds with Glu172 and Tyr103 residues, while the phenoxyethyl group occupies a hydrophobic pocket. Replace the hydroxyl with a methoxy group to test hydrogen-bonding necessity .

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Contradictions often arise from assay variability (e.g., cell lines, receptor isoforms). Standardize protocols:

  • Use isogenic cell lines (e.g., HEK293T with stable receptor expression).
  • Validate target engagement via competitive binding assays (e.g., 3^3H-labeled ligands).
  • Control for metabolic stability (e.g., incubate with liver microsomes to assess CYP450-mediated degradation) .

Q. What strategies are effective for identifying biological targets of (3R)-1-(2-phenoxyethyl)pyrrolidin-3-ol?

Employ multi-omics approaches:

  • Affinity chromatography : Immobilize the compound on Sepharose beads and incubate with cell lysates. Elute bound proteins for MS/MS identification.
  • Phage display : Screen peptide libraries to identify binding motifs.
  • Transcriptomics : Compare gene expression profiles in treated vs. untreated cells (RNA-seq). Prioritize pathways like GPCR signaling or ion channel modulation .

Q. How can structure-activity relationship (SAR) studies be designed to improve potency and selectivity?

Systematically modify substituents:

  • Phenoxy group : Replace with substituted aryl rings (e.g., 4-fluorophenyl) to enhance lipophilicity.
  • Ethyl linker : Shorten to methyl or extend to propyl to probe steric effects.
  • Pyrrolidine ring : Introduce methyl groups at C2 or C4 to restrict conformational flexibility.
    Evaluate derivatives in functional assays (e.g., cAMP inhibition for GPCRs) and off-target panels (e.g., CEREP’s SafetyScreen44) .

Methodological Considerations

Q. How to validate enantiomeric purity during scale-up synthesis?

  • Chiral SFC : Use supercritical fluid chromatography (SFC) with a Chiralpak AD-H column (CO2_2/methanol mobile phase) for rapid analysis.
  • Polarimetry : Compare observed [α]_D$$^{20} with literature values (e.g., [α]_D$$^{20} = +15.2° for (3R)-enantiomer in ethanol).
  • X-ray diffraction : Confirm configuration during early-stage crystallization .

Q. What in vitro models are suitable for assessing neuropharmacological activity?

  • Primary neuronal cultures : Test neuroprotection against glutamate-induced excitotoxicity.
  • Electrophysiology : Measure modulation of NMDA or GABAA_A receptors in Xenopus oocytes.
  • Microglial activation assays : Quantify TNF-α suppression in LPS-stimulated BV2 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.